Product packaging for 4-Amino-2,3-dimethylbenzenesulfonic acid(Cat. No.:CAS No. 74319-86-1)

4-Amino-2,3-dimethylbenzenesulfonic acid

Cat. No.: B13967881
CAS No.: 74319-86-1
M. Wt: 201.25 g/mol
InChI Key: KFVCGCYALLDNBH-UHFFFAOYSA-N
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Description

4-Amino-2,3-dimethylbenzenesulfonic acid is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3S B13967881 4-Amino-2,3-dimethylbenzenesulfonic acid CAS No. 74319-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74319-86-1

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-amino-2,3-dimethylbenzenesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)

InChI Key

KFVCGCYALLDNBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 4 Amino 2,3 Dimethylbenzenesulfonic Acid

Classical and Contemporary Synthetic Routes

The synthesis of 4-Amino-2,3-dimethylbenzenesulfonic acid can be achieved through several established chemical pathways. These methods primarily involve the strategic introduction of the sulfonic acid and amino functional groups onto a dimethylbenzene core. The choice of route often depends on the availability of starting materials, desired purity, and scalability of the process.

Sulfonation Strategies for Precursor Molecules

A primary and direct method for synthesizing aminosulfonic acids involves the sulfonation of an appropriate precursor molecule, in this case, 2,3-dimethylaniline (B142581) (also known as 2,3-xylidine). This electrophilic aromatic substitution reaction typically employs strong sulfonating agents to introduce the sulfonic acid (-SO₃H) group onto the aromatic ring. The position of sulfonation is directed by the existing amino and methyl groups on the ring. The amino group is a powerful ortho-, para-director, guiding the incoming sulfonyl group to the position para to it, which is the desired C-4 position.

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum, H₂SO₄·xSO₃), and sulfur trioxide (SO₃). prepchem.comgoogle.com The reaction conditions, such as temperature and the concentration of the sulfonating agent, are critical parameters that influence the reaction rate and the formation of by-products, such as disulfonated products or sulfones. google.com For instance, the sulfonation of xylenes (B1142099) can be performed using fuming H₂SO₄ at temperatures ranging from 20°C to 95°C. prepchem.com To ensure rapid and complete monosulfonation while accounting for the water formed during the reaction, an excess of a strong aqueous sulfuric acid is often preferred. google.com

PrecursorSulfonating AgentTypical Temperature RangeKey Considerations
2,3-DimethylanilineConcentrated H₂SO₄180-200°C (Baking Process)Solvent-free; thermal rearrangement.
m-XyleneSulfuric Acid (70-80 wt%)70-80°CContinuous reaction can yield high purity product with low sulfone content. google.com
p-XyleneAqueous H₂SO₄ (72-89%)25-60°CReaction rate is pseudo-first-order and dependent on acid concentration. researchgate.net
General XylenesFuming H₂SO₄ (Oleum)20-95°CHighly reactive; excess agent ensures complete monosulfonation. prepchem.comgoogle.com

Introduction of Amino Functionality via Nitration and Reduction

An alternative synthetic strategy involves introducing the amino group onto a pre-sulfonated precursor. This multi-step process begins with the sulfonation of 2,3-dimethylbenzene (o-xylene), followed by nitration, and finally, reduction of the nitro group to the desired amino functionality.

Sulfonation: 2,3-dimethylbenzene is first sulfonated to produce 2,3-dimethylbenzenesulfonic acid.

Nitration: The resulting sulfonic acid is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfonic acid group directs the incoming nitro group primarily to the meta-position, while the methyl groups direct ortho- and para-. This can lead to a mixture of isomers, requiring careful control of reaction conditions to favor the formation of 4-nitro-2,3-dimethylbenzenesulfonic acid. Optimization of nitration conditions, such as temperature (-5 °C), reaction time (3 hours), and the ratio of reagents, is crucial to maximize the yield of the desired nitro intermediate. researchgate.net

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation is commonly achieved using reducing agents such as iron powder in an acidic medium or through catalytic hydrogenation. google.comgoogle.com The reduction of the nitro-sulfonic acid intermediate yields the final product, this compound.

This route can be advantageous when the direct sulfonation of the amine is problematic or leads to undesirable side products.

StepReactionTypical ReagentsPurpose
1SulfonationH₂SO₄ or Oleum (B3057394)Introduce the sulfonic acid group onto the o-xylene (B151617) ring.
2NitrationHNO₃ / H₂SO₄Introduce a nitro group, which is a precursor to the amino group. researchgate.net
3ReductionFe/HCl or Catalytic Hydrogenation (e.g., Pd/C)Convert the nitro group to the final amino group. google.comgoogle.com

"Baking" Processes of Amine Hydrogensulfate Salts

The "baking" process is a classical, solvent-free method for the sulfonation of aromatic amines. This technique involves heating the solid hydrogensulfate salt of the aromatic amine, in this case, 2,3-dimethylaniline hydrogensulfate.

The process begins with the neutralization of 2,3-dimethylaniline with concentrated sulfuric acid to form the corresponding anilinium hydrogensulfate salt. This salt is then heated to high temperatures, typically between 180°C and 200°C. At this elevated temperature, a rearrangement occurs, leading to the migration of the sulfonic acid group to the aromatic ring, predominantly at the para-position relative to the amino group. This thermal rearrangement results in the formation of this compound. The key advantage of this method is its simplicity and the absence of a solvent, which can make product isolation more straightforward.

Reactions Involving Amidosulfuric Acid

Amidosulfuric acid, also known as sulfamic acid (H₃NSO₃), is a stable, crystalline solid produced industrially by reacting urea (B33335) with a mixture of sulfur trioxide and sulfuric acid (or oleum). atamanchemicals.comataman-chemicals.comwikipedia.org It can be considered an intermediate between sulfuric acid (H₂SO₄) and sulfamide (B24259) (H₄N₂SO₂). ataman-chemicals.com While it is a versatile reagent in organic synthesis, its use in the direct C-sulfonation of aromatic rings like 2,3-dimethylaniline is less common compared to conventional sulfonating agents. atamankimya.com

Amidosulfuric acid is primarily used as a precursor for various compounds, including artificial sweeteners and therapeutic agents. ataman-chemicals.comatamankimya.com Its reaction with amines typically leads to the formation of sulfamates (N-sulfonation) rather than the direct introduction of a sulfonic acid group onto the aromatic ring (C-sulfonation). For the synthesis of arylsulfonic acids, methods employing sulfuric acid or oleum remain the more established and direct routes.

Advanced Synthetic Approaches and Catalysis

To improve the efficiency, yield, and environmental footprint of chemical syntheses, modern techniques are being explored. For the production of this compound, advanced approaches such as microwave-assisted synthesis represent a significant potential for process optimization.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy provides rapid and uniform heating throughout the reaction mixture. This can lead to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes. nih.govmdpi.com

This technology could be applied to several steps in the synthesis of this compound. For instance, the sulfonation of 2,3-dimethylaniline or the nitration of 2,3-dimethylbenzenesulfonic acid could potentially be optimized using microwave irradiation. The benefits include not only shorter reaction times but also potentially higher yields and improved product selectivity due to the minimization of side reactions that can occur during prolonged heating. semanticscholar.orgrsc.org The development of microwave-assisted protocols offers a promising avenue for a more efficient and scalable synthesis of this compound.

ParameterConventional HeatingMicrowave-Assisted Heating
Heating MechanismConduction/Convection (surface heating)Direct dielectric heating (volumetric)
Reaction TimeHours to daysMinutes to hours nih.govmdpi.com
Temperature ControlSlower response, potential for hotspotsRapid and precise
Potential YieldVariableOften higher due to reduced side reactions semanticscholar.org
Energy EfficiencyLowerHigher

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of this compound represents a significant advancement in green chemistry. Traditional sulfonation methods often rely on the use of volatile organic solvents, which pose environmental and safety concerns. Solvent-free approaches aim to mitigate these issues by conducting the reaction in the absence of a conventional solvent, often utilizing one of the reactants as the reaction medium or employing solid-state synthesis techniques.

One promising approach involves the use of microwave irradiation to facilitate the direct sulfonation of 2,3-dimethylaniline with a sulfonating agent in the absence of a solvent. This technique can lead to significantly reduced reaction times and improved energy efficiency. While specific data for 2,3-dimethylaniline is limited, studies on other aromatic amines have demonstrated the feasibility of this method. For instance, the sulfonation of other aromatic compounds has been successfully carried out under solvent-free conditions using microwave irradiation, suggesting a potential pathway for the synthesis of this compound. Further research is needed to optimize the reaction conditions, such as microwave power and irradiation time, specifically for this compound.

Heterogeneous Catalysis in Sulfonation Reactions

The use of heterogeneous catalysts in the sulfonation of 2,3-dimethylaniline offers several advantages over traditional homogeneous acid catalysts, such as concentrated sulfuric acid. Heterogeneous catalysts are solid materials that are insoluble in the reaction mixture, which simplifies their separation from the product and allows for their recovery and reuse. This not only reduces waste but also minimizes the corrosive nature of the reaction environment.

Several types of solid acid catalysts have shown potential for aromatic sulfonation. These include:

Silica-supported catalysts: Materials such as silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4) have been investigated as reusable green catalysts for the sulfonation of various aromatic compounds. Their high surface area and tunable acidity make them promising candidates for the sulfonation of 2,3-dimethylaniline.

Sulfonated graphene-based materials: Graphene oxide and reduced graphene oxide functionalized with sulfonic acid groups have emerged as novel heterogeneous acid catalysts. Their unique structural properties and high density of acidic sites could facilitate the efficient sulfonation of aromatic amines.

Sulfonated carbons: Porous carbon materials derived from biomass and subsequently sulfonated have demonstrated catalytic activity in various acid-catalyzed reactions. These materials are often low-cost and offer high stability.

The application of these heterogeneous catalysts to the sulfonation of 2,3-dimethylaniline could lead to more sustainable and economically viable synthetic routes for this compound.

Optimization of Reaction Parameters

Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful control and optimization of various reaction parameters.

Temperature and Pressure Influence on Yield and Selectivity

The influence of pressure on the sulfonation of aromatic amines is less documented in the available literature. While some industrial sulfonation processes may be conducted under controlled pressure to manage volatile reactants or byproducts, for the synthesis of aminobenzenesulfonic acids from aromatic amines and sulfuric acid, the reaction is often carried out at atmospheric pressure. Further research is required to systematically investigate the effect of pressure on the yield and selectivity of this compound synthesis.

Stoichiometric Ratios and Reagent Selection

The choice of sulfonating agent and the stoichiometric ratio of reactants are critical for maximizing the yield and purity of the desired product. Common sulfonating agents include:

Concentrated sulfuric acid (H₂SO₄)

Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid

Chlorosulfonic acid (ClSO₃H)

For the synthesis of aminobenzenesulfonic acids, concentrated sulfuric acid is a widely used reagent. The molar ratio of the aromatic amine to the sulfonating agent is a key factor. An excess of the sulfonating agent is often employed to ensure complete conversion of the starting material. However, a large excess can lead to the formation of disulfonated byproducts and increase the difficulty of product isolation. A patent for a similar compound, 2,4-diaminobenzenesulfonic acid, utilizes fuming sulfuric acid with a specific concentration of free SO₃. google.com The optimal stoichiometric ratio for the sulfonation of 2,3-dimethylaniline needs to be determined empirically to achieve the highest possible yield of the monosulfonated product, this compound.

Isolation and Purification Techniques for Research-Grade Purity

Obtaining this compound of research-grade purity necessitates effective isolation and purification techniques. Following the completion of the sulfonation reaction, the crude product is typically precipitated from the reaction mixture.

A common method for purification is recrystallization . A patent for the synthesis of 4-aminobenzenesulfonic acid describes dissolving the crude product in hot water and allowing it to cool, which leads to the formation of purified crystals. google.com This process can be repeated to achieve higher levels of purity. The choice of solvent for recrystallization is crucial and depends on the solubility characteristics of the product and its impurities.

Other potential purification techniques for achieving research-grade purity include:

Acid-base precipitation: The amphoteric nature of aminobenzenesulfonic acids allows for purification by dissolving the crude product in a basic solution and then re-precipitating it by the addition of an acid. This can effectively remove non-acidic impurities.

Chromatographic methods: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed for the separation of the desired product from closely related impurities, although these methods are generally more suitable for smaller-scale purifications. The purity of the final product is often verified using analytical techniques like HPLC.

Industrial Synthesis Considerations and Scaling Principles

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several scaling principles to ensure safety, efficiency, and cost-effectiveness.

A major challenge in industrial sulfonation is the highly exothermic nature of the reaction. dicp.ac.cn Effective heat management is crucial to prevent runaway reactions and the formation of degradation products. Industrial sulfonation is often carried out in specialized reactors designed for efficient heat transfer, such as:

Falling film reactors: In these reactors, the liquid reactant flows as a thin film down the walls of tubes, while the gaseous sulfonating agent flows concurrently or counter-currently. This design provides a large surface area for reaction and efficient heat removal.

Microreactors: These are small-scale reactors with channels in the micrometer range. Their high surface-area-to-volume ratio allows for excellent control over reaction temperature and mixing, leading to improved yield and safety. dicp.ac.cn

The choice of reactor and the design of the cooling system are critical for maintaining the optimal reaction temperature on a large scale.

Other important industrial considerations include:

Raw material handling and storage: Safe handling and storage of corrosive reagents like sulfuric acid and oleum are paramount.

Product isolation and drying: Efficient and scalable methods for filtering, washing, and drying the final product are necessary.

Waste treatment: The acidic waste streams generated during the process must be neutralized and treated in an environmentally responsible manner.

By carefully addressing these engineering and safety challenges, the synthesis of this compound can be successfully scaled up for industrial production.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2,3 Dimethylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. The rate and regioselectivity of these reactions on 4-Amino-2,3-dimethylbenzenesulfonic acid are controlled by the directing effects of the existing substituents.

Directing Effects of Amino and Sulfonic Acid Groups

The amino group (-NH₂) is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. Conversely, the sulfonic acid group (-SO₃H) is a deactivating group and a meta-director. Its strong electron-withdrawing nature, both through inductive and resonance effects, decreases the electron density of the aromatic ring, particularly at the ortho and para positions.

In this compound, these two groups are positioned para to each other. The activating, ortho, para-directing amino group and the deactivating, meta-directing sulfonic acid group exert opposing influences on the aromatic ring's reactivity and the orientation of incoming electrophiles. The two methyl groups at positions 2 and 3 are weakly activating and ortho, para-directing.

Regioselectivity in Further Functionalization

The positions available for electrophilic attack on the this compound ring are C5 and C6. The directing effects of the substituents will determine the preferred position of substitution.

Amino group (-NH₂ at C4): Directs incoming electrophiles to the positions ortho to it, which are C3 and C5. Position C3 is already substituted with a methyl group.

Sulfonic acid group (-SO₃H at C1): Directs incoming electrophiles to the positions meta to it, which are C3 and C5.

Methyl groups (-CH₃ at C2 and C3): Direct ortho and para to their positions. The C2-methyl group directs to C3 (substituted), C4 (substituted), and C6. The C3-methyl group directs to C2 (substituted), C4 (substituted), and C5.

Considering these directing effects, both the powerful amino group and the sulfonic acid group direct towards position C5. The methyl group at C3 also directs to C5. The methyl group at C2 directs towards C6. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions. The strong activating and directing effect of the amino group would likely favor substitution at the C5 position, which is ortho to the amino group and meta to the sulfonic acid group. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor this position compared to C6. However, the concerted directing effects towards C5 suggest it as the probable major site of electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of -NH₂ (at C4)Influence of -SO₃H (at C1)Influence of -CH₃ (at C2)Influence of -CH₃ (at C3)Overall Predicted Outcome
C5 ortho (activating)meta (directing)-ortho (activating)Major Product
C6 meta (deactivating)para (deactivating)para (activating)-Minor Product

Oxidation and Reduction Chemistry of Functional Groups

The amino and sulfonic acid groups of this compound can undergo various oxidation and reduction reactions, leading to a range of derivatives with different chemical properties.

Transformation of Amino Group to Nitro Derivatives

The amino group of anilines can be oxidized to nitroso or nitro groups. However, direct nitration of anilines with strong oxidizing agents like nitric acid can be problematic, often leading to uncontrolled oxidation and the formation of tar-like byproducts. To achieve a controlled conversion of the amino group to a nitro group, a multi-step process is typically employed. This often involves the protection of the amino group, for instance, by acetylation to form an acetamido group. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled nitration. Subsequent hydrolysis of the acetamido group would yield the nitro-substituted aminobenzenesulfonic acid.

Alternatively, the amino group can be converted to a diazonium salt, which can then be replaced by a nitro group using reagents like sodium nitrite (B80452) in the presence of a copper catalyst (Sandmeyer reaction).

Reduction of Sulfonic Acid to Sulfinic or Sulfenic Acid Derivatives

The reduction of aromatic sulfonic acids is a challenging transformation due to the stability of the sulfonic acid group. However, under specific conditions, they can be reduced to the corresponding sulfinic acids or even further to thiols. Strong reducing agents are typically required for this conversion. For instance, the reduction of arylsulfonic acids to arylsulfinic acids can be achieved using reagents like zinc dust in an acidic medium. The formation of sulfenic acids as stable intermediates is less common, as they are generally unstable and readily undergo further oxidation or disproportionation.

Rearrangement Reactions and Isomerization Processes

Substituted aminobenzenesulfonic acids can undergo rearrangement and isomerization reactions, particularly under thermal or acidic conditions. One notable reaction is the rearrangement of N-arylsulfamic acids to aminobenzenesulfonic acids. While this compound is already a sulfonic acid, related rearrangement processes could potentially occur under forcing conditions, leading to the migration of the sulfonic acid group to a different position on the ring.

Another relevant rearrangement is the Jacobsen rearrangement, which involves the migration of alkyl groups in polyalkylbenzenesulfonic acids upon treatment with sulfuric acid. Given that this compound is a polysubstituted benzene derivative, it is conceivable that under strong acidic conditions, migration of the methyl groups could occur, leading to isomeric products. However, the specific conditions and likelihood of such a rearrangement for this particular compound would require dedicated experimental investigation.

Isomerization processes, involving the change in the relative positions of the substituents on the benzene ring, are also possible, especially at high temperatures or in the presence of strong acids. For instance, the sulfonic acid group might migrate to a thermodynamically more stable position. Studies on the isomerization of xylenesulfonic acids have shown that such processes are feasible, with the equilibrium position being dependent on the reaction conditions.

Table 2: Summary of Potential Chemical Transformations

Reaction TypeFunctional Group InvolvedPotential ProductsReagents/Conditions
Electrophilic NitrationAromatic Ring4-Amino-5-nitro-2,3-dimethylbenzenesulfonic acidHNO₃/H₂SO₄ (with protection of -NH₂)
Diazotization/SandmeyerAmino Group4-Nitro-2,3-dimethylbenzenesulfonic acid1. NaNO₂, HCl; 2. NaNO₂, Cu
Reduction of Sulfonic AcidSulfonic Acid Group4-Amino-2,3-dimethylbenzenesulfinic acidZn/HCl
Jacobsen RearrangementMethyl GroupsIsomeric aminodimethylbenzenesulfonic acidsConcentrated H₂SO₄, heat
IsomerizationSulfonic Acid GroupIsomeric aminodimethylbenzenesulfonic acidsHeat, strong acid

Studies on Transsulfonation Phenomena

Transsulfonation in aromatic compounds, often observed under acidic conditions, involves the intermolecular migration of a sulfonic acid group from one aromatic ring to another. This phenomenon is a facet of the broader Jacobsen rearrangement, which describes the migration of alkyl groups in polyalkylbenzenesulfonic acids. While specific studies detailing the transsulfonation of this compound are not extensively documented in publicly available literature, the general mechanism is understood to proceed via a desulfonation-resulfonation pathway.

In the presence of a strong acid, the sulfonic acid group can be protonated, facilitating its removal as sulfur trioxide (SO3). This electrophilic SO3 can then attack another aromatic molecule in a classic electrophilic aromatic substitution reaction. The equilibrium of this reversible reaction is influenced by factors such as temperature and acid concentration. For aminosulfonic acids, the amino group's propensity to be protonated in acidic media adds a layer of complexity, as the resulting ammonium (B1175870) salt is a deactivating, meta-directing group, which can influence the position of resulfonation.

Thermal Rearrangement of Aryl-amidosulfuric Acid Intermediates

The sulfonation of aromatic amines, such as 2,3-dimethylaniline (B142581) (2,3-xylidine), can proceed through the initial formation of an N-sulfonated intermediate, an aryl-amidosulfuric acid (or phenylsulfamic acid derivative). This intermediate can then undergo thermal rearrangement to yield the C-sulfonated product, in this case, this compound. researchgate.netnih.govmdpi.com

The mechanism of this rearrangement has been a subject of study and is now understood to be an intermolecular process. rsc.org Under thermal stress, the N-SO3 bond in the aryl-amidosulfuric acid intermediate can cleave, releasing sulfur trioxide (SO3). mdpi.com This liberated SO3 then acts as an electrophile, attacking the electron-rich aromatic ring of a neighboring aniline (B41778) molecule at the sterically accessible and electronically favored para-position relative to the activating amino group. mdpi.com

Kinetic isotope effect studies on similar aniline sulfamation/sulfonation reactions have indicated that the formation of the N-sulfamate is the rate-determining step. researchgate.net The subsequent thermal rearrangement to the C-sulfonate is influenced by temperature, with higher temperatures potentially favoring the formation of ortho-isomers. mdpi.com

Table 1: Factors Influencing the Thermal Rearrangement of Aryl-amidosulfuric Acids

FactorInfluence on the Reaction
Temperature Higher temperatures promote the rearrangement but can also lead to the formation of isomeric byproducts.
Acid Concentration The presence of a strong acid can catalyze the reaction by facilitating the formation of the SO3 electrophile.
Steric Hindrance The substitution pattern on the aromatic ring can direct the incoming sulfonic acid group to less sterically hindered positions.
Electronic Effects The electron-donating amino group activates the aromatic ring, primarily at the ortho and para positions, for electrophilic attack.

Degradation Mechanisms and Stability Studies

The stability of this compound is a critical aspect of its chemical profile, with both hydrolytic and oxidative pathways contributing to its degradation under certain conditions.

Hydrolytic Stability of Sulfonate Group

The sulfonic acid group attached to an aromatic ring is generally stable under many conditions. However, under forcing conditions of high temperature and dilute aqueous acid, the C-S bond can be cleaved in a process known as desulfonation. masterorganicchemistry.com This reaction is the reverse of sulfonation and is an electrophilic aromatic substitution where a proton acts as the electrophile, displacing the SO3H group.

The kinetics of hydrolysis for aromatic sulfonyl chlorides, precursors to sulfonic acids, have been studied in aqueous solutions. rsc.orgosti.gov These studies indicate that the rate of hydrolysis is influenced by the substituents on the aromatic ring. For this compound, the presence of the activating amino and methyl groups would likely influence the electron density at the carbon atom bearing the sulfonate group, thereby affecting the kinetics of its potential hydrolytic cleavage. Generally, aqueous solutions of some aminosulfonic acids, like sulfanilic acid, can slowly hydrolyze to form ammonium bisulfate. atamanchemicals.com

Oxidative Degradation Pathways

The amino and methyl groups on the benzene ring of this compound make it susceptible to oxidative degradation. The amino group can be oxidized through various pathways, potentially leading to the formation of nitroso, nitro, and polymeric species. The methyl groups can also be oxidized, for instance, to hydroxymethyl or carboxyl groups.

Studies on the oxidative degradation of related compounds, such as xylidines (dimethylanilines), have shown that oxidation can be initiated by various oxidizing agents, including enzymatic systems and chemical oxidants. For example, the oxidation of 2,6-xylidine can lead to the formation of reactive metabolites like dimethylphenyl N-hydroxylamine (DMHA), which can be further converted to a reactive nitrenium ion. researchgate.net This ion can then react with water to form a dimethylaminophenol (DMAP), which may subsequently be oxidized to an iminoquinone. researchgate.net

Advanced oxidation processes (AOPs) are also effective in degrading aromatic amines. These processes generate highly reactive species, such as hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. The degradation of sulfadiazine, a sulfonamide-containing compound, by the Fenton process (an AOP) has been shown to proceed through hydroxylation of the aromatic ring and cleavage of the sulfonamide bond. nih.gov While the specific oxidative degradation pathways for this compound have not been detailed, it is expected to follow similar patterns of oxidation at the amino group, the methyl groups, and the aromatic ring, ultimately leading to mineralization under strong oxidative conditions.

Derivatives, Analogues, and Structural Relationships in 4 Amino 2,3 Dimethylbenzenesulfonic Acid Research

Synthesis and Characterization of Substituted Derivatives

The modification of the core 4-Amino-2,3-dimethylbenzenesulfonic acid structure through the introduction of various substituents is a key area of chemical research. These modifications can significantly alter the compound's physical and chemical properties.

While specific literature on the direct halogenation of this compound is not extensively detailed, the synthesis of halogenated aminobenzenesulfonic acids is a well-established field. Generally, these syntheses involve either the sulfonation of a halogenated aniline (B41778) or the halogenation of an existing aminobenzenesulfonic acid. The strong activating effect of the amino group and the deactivating effect of the sulfonic acid group, along with steric hindrance from the methyl groups, would direct incoming halogens to specific positions on the aromatic ring.

For instance, the synthesis of related compounds often involves electrophilic aromatic substitution where the position of halogenation is dictated by the existing substituents. The amino group is a powerful ortho-, para-director, while the sulfonic acid group is a meta-director. The interplay of these directing effects, combined with the influence of the two methyl groups, would determine the final isomeric product. Characterization of such analogues typically involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and position of the halogen atom.

The synthesis of N-alkylated or N-arylated derivatives of aminobenzenesulfonic acids can be achieved through various standard organic chemistry methods. N-alkylation can be performed using alkyl halides, while N-arylation might involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions would modify the amino group, transforming it into a secondary or tertiary amine.

Isomeric Studies and Positional Effects

The arrangement of substituents on the benzene (B151609) ring creates various isomers, each with unique properties. Comparing this compound with its isomers reveals the profound impact of functional group positioning.

Isomers of aminodimethylbenzenesulfonic acid, while sharing the same molecular formula, exhibit different physical and chemical characteristics due to the varied spatial arrangement of their functional groups. A comparison of the target compound with its isomers, such as 2-Amino-3,5-dimethylbenzenesulfonic acid and 2-Amino-4,5-dimethylbenzenesulfonic acid, highlights these differences. nih.govsielc.comepa.gov

PropertyThis compound2-Amino-3,5-dimethylbenzenesulfonic acid2-Amino-4,5-dimethylbenzenesulfonic acid
Molecular FormulaC₈H₁₁NO₃SC₈H₁₁NO₃SC₈H₁₁NO₃S
Molecular Weight201.24 g/mol201.24 g/mol201.25 g/mol
CAS NumberData not available in provided sources88-22-2Data not available in provided sources
Synonyms-2-Amino-3,5-xylenesulfonic acid-

This table is based on available data from search results. A comprehensive comparison would require experimental data for properties like pKa, solubility, and melting point for all listed isomers.

The positions of the amino and methyl groups have a significant influence on the reactivity and properties of the benzenesulfonic acid core. These substituent effects are primarily understood through inductive and resonance effects. ucsb.edulibretexts.orglibretexts.org

Amino Group (-NH₂): This is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.org It donates electron density to the ring via resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. Its position determines which other carbons on the ring are activated.

Methyl Groups (-CH₃): These are weakly activating groups and also ortho-, para-directors. libretexts.org They donate electron density through an inductive effect (hyperconjugation). libretexts.org Their placement relative to the amino and sulfonic acid groups can either reinforce or counteract the directing effects and can also introduce steric hindrance, which may block certain positions from reacting.

Sulfonic Acid Group (-SO₃H): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making electrophilic substitution more difficult. researchgate.net

Conjugates and Complex Formations

The functional groups of this compound, specifically the primary amino group, allow for the formation of various conjugates, most notably azo dyes.

The synthesis of azo dyes is a cornerstone of industrial chemistry. pbworks.com This process involves a two-step reaction:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.cayoutube.com The amino group on this compound is suitable for this transformation.

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. pbworks.com This component is typically an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. unb.ca

The specific coupling partner determines the final color of the dye. The sulfonic acid group is often incorporated into dye structures to enhance water solubility. nih.gov For example, its isomer, 2-Amino-3,5-dimethylbenzenesulfonic acid, is a known intermediate in the synthesis of various dyes, including C.I. Food Red 2 and C.I. Acid Orange 9. By extension, this compound is expected to be a viable precursor for a range of azo dyes, with the dimethyl substitution pattern influencing the final shade and properties of the resulting colorant.

Furthermore, the presence of both an amino and a sulfonic acid group provides potential sites for coordination with metal ions, suggesting the possibility of forming metal complexes. The interaction of aromatic amino acids with metal-porphyrin complexes has been studied, indicating that the functional groups present in these molecules can participate in complex formation. nih.gov

Organic Salts and Charge Transfer Complexes

The formation of organic salts involves the reaction of the acidic sulfonic acid group (-SO₃H) or the basic amino group (-NH₂) of this compound with a suitable organic base or acid, respectively. This would result in the formation of an organic ammonium (B1175870) sulfonate salt. The properties of such salts, including their crystal structure, solubility, and thermal stability, would be dependent on the nature of the counter-ion.

Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor. In the case of this compound, the aromatic ring, enriched with an amino group, can act as an electron donor. Interactions with various electron-accepting molecules would be expected to lead to the formation of colored charge-transfer complexes. Spectroscopic techniques, such as UV-Vis spectroscopy, would be crucial in identifying the charge-transfer band and determining the stoichiometry and stability of these complexes. However, specific studies detailing such complexes for this particular compound are not available.

Coordination Chemistry with Metal Ions

The this compound molecule possesses potential donor sites for coordination with metal ions, namely the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group. It could potentially act as a monodentate, bidentate, or bridging ligand in the formation of coordination compounds. The coordination mode would be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The synthesis of such coordination compounds would typically involve the reaction of a metal salt with this compound in a suitable solvent. Characterization of the resulting complexes would require techniques such as infrared spectroscopy (to observe shifts in the vibrational frequencies of the amino and sulfonate groups upon coordination), single-crystal X-ray diffraction (to determine the precise three-dimensional structure), and magnetic susceptibility measurements (to probe the electronic properties of the metal center). Despite the potential for a rich coordination chemistry, there is no specific literature describing the synthesis and characterization of metal complexes of this compound.

Advanced Characterization and Analytical Methodologies for 4 Amino 2,3 Dimethylbenzenesulfonic Acid

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 4-Amino-2,3-dimethylbenzenesulfonic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methyl groups, and the amino group protons. The two aromatic protons would appear as doublets in the aromatic region of the spectrum. The two methyl groups at positions 2 and 3 are chemically distinct and should therefore present as two separate singlets. The protons of the amino group typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to display eight distinct signals: six for the aromatic carbons (four substituted and two unsubstituted) and two for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents (amino, sulfonic acid, and methyl groups).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 8.0 110 - 140
Aromatic C-NH₂ N/A 140 - 150
Aromatic C-SO₃H N/A 135 - 145
Aromatic C-CH₃ N/A 130 - 140
Methyl (CH₃) 2.0 - 2.5 15 - 25

The data in this table represents expected ranges based on standard NMR principles for the functional groups present and not experimentally verified data for this specific compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

O-H Stretching: The sulfonic acid (-SO₃H) group features a broad O-H stretching band, usually in the 2500-3300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂) gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically found in the ranges of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively.

Aromatic C=C Stretching: Benzene (B151609) ring skeletal vibrations result in several bands in the 1450-1600 cm⁻¹ region.

A detailed vibrational analysis allows for the precise assignment of these bands to specific molecular motions. ijstr.org

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500
Sulfonic Acid (-SO₃H) O-H Stretch 2500 - 3300 (broad)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Sulfonyl (S=O) Asymmetric & Symmetric Stretch 1340-1350 & 1150-1160

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore. The presence of the amino group (an auxochrome) and the sulfonic acid group influences the wavelength of maximum absorption (λₘₐₓ). The spectrum is expected to show absorptions due to π → π* transitions within the benzene ring. ankara.edu.trresearchgate.net The electronic transitions are sensitive to the solvent environment and the pH of the solution due to the presence of the acidic sulfonic acid and basic amino groups. researchgate.net

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and can aid in structural elucidation through fragmentation analysis.

For this compound (molar mass: 201.24 g/mol ), high-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the sulfonic acid group (SO₃H) or sulfur dioxide (SO₂). This technique is also highly sensitive for assessing sample purity by detecting the presence of impurities with different mass-to-charge ratios. researchgate.netmdpi.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of non-volatile organic compounds like this compound. wu.ac.thwu.ac.th

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sci-hub.st Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is characteristic under specific chromatographic conditions, allowing for its identification. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. This method allows for the determination of the purity of this compound by separating it from synthesis by-products or degradation products. jocpr.com

Table 3: Typical HPLC Parameters for Analysis of Aromatic Sulfonic Acids

Parameter Description
Column Reversed-Phase C8 or C18
Mobile Phase Gradient or isocratic mixture of aqueous buffer (e.g., phosphate) and organic solvent (e.g., acetonitrile)
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis or Photodiode Array (PDA) Detector
Injection Volume 5 - 20 µL

| Column Temperature | 25 - 40 °C |

Advanced Separation Techniques for Isomers and Impurities

The separation of this compound from its positional isomers (such as 4-Amino-2,5-dimethylbenzenesulfonic acid, 4-Amino-2,6-dimethylbenzenesulfonic acid, and 4-Amino-3,5-dimethylbenzenesulfonic acid) and other process-related impurities presents a significant analytical challenge due to their structural similarities. High-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and gas chromatography-mass spectrometry (GC-MS) are powerful techniques that can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For aromatic sulfonic acids, reversed-phase HPLC is a common approach. The separation of chiral sulfonic acids has been successfully achieved using chiral stationary phases (CSPs). For instance, anion-exchange type CSPs have demonstrated excellent enantioselectivity for acidic compounds. chiraltech.com The mechanism relies on the ionic exchange between the protonated chiral selector and the anionic analytes, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective in separating isomers of related compounds like aminobenzoic acids. nih.gov The retention can be controlled by adjusting the mobile phase composition, including the organic modifier concentration, buffer pH, and ionic strength. nih.gov

Interactive Data Table: Potential HPLC Conditions for Isomer Separation

ParameterStationary PhaseMobile PhaseDetectionApplication Note
Method 1 Chiral (e.g., CHIRALPAK QN-AX)Methanol with acidic additive (e.g., formic acid)UV/VisSuitable for potential chiral impurities or diastereomeric derivatives. The ionic exchange mechanism is key. chiraltech.com
Method 2 Mixed-Mode (Reversed-Phase/Cation-Exchange)Acetonitrile/Water with buffer (e.g., phosphate)UV/VisEffective for separating positional isomers by exploiting differences in hydrophobicity and ionic character. nih.gov
Method 3 C18 Reversed-PhaseAcetonitrile/Water with ion-pairing agentUV/VisA standard approach where an ion-pairing agent is added to the mobile phase to improve retention and resolution of the sulfonic acid.

Capillary Electrophoresis (CE):

Capillary electrophoresis offers high separation efficiency and is particularly well-suited for the analysis of charged species like sulfonic acids. In capillary zone electrophoresis (CZE), ions are separated based on their charge-to-size ratio. This technique has been successfully applied to the separation of various aromatic sulfonates. nih.gov The use of buffers at a specific pH is crucial for controlling the ionization state of the analytes and the electroosmotic flow. nih.gov

For enhanced separation of closely related isomers, modifiers such as cyclodextrins can be added to the buffer. nih.gov Cyclodextrins form inclusion complexes with the analytes, leading to differential migration based on the stability of these complexes. nih.gov This approach has proven effective for the separation of positional and structural isomers of naphthalenesulfonates. nih.gov

Interactive Data Table: Potential Capillary Electrophoresis Conditions

ParameterBuffer SystemAdditiveDetectionApplication Note
Method 1 Sodium Borate (pH 9.3)NoneUV/VisA simple and effective method for the general separation of aromatic sulfonates. nih.gov
Method 2 Phosphate (pH 3.0)β-CyclodextrinUV/VisThe addition of cyclodextrin (B1172386) can significantly enhance the resolution of positional isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be an invaluable tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. Furthermore, derivatization techniques can be employed to convert the sulfonic acid into a more volatile derivative suitable for GC analysis. For instance, sulfonic acids can be derivatized to their corresponding methyl esters. nih.gov

This technique is particularly useful for identifying potential genotoxic impurities (PGIs), such as alkyl sulfonates, which may be formed during synthesis. mdpi.comshimadzu.com The high sensitivity and specificity of mass spectrometric detection, especially when using techniques like selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), allow for the detection of trace-level impurities. mdpi.comshimadzu.com

Interactive Data Table: GC-MS for Impurity Profiling (after derivatization)

ParameterDerivatization AgentGC ColumnIonization ModeApplication Note
Method 1 Diazomethane or TrimethylsilyldiazomethanePolar (e.g., DB-WAX) or Mid-polar (e.g., DB-17)Electron Ionization (EI)Converts the sulfonic acid to its methyl ester for volatility. EI provides characteristic fragmentation patterns for identification. nih.gov
Method 2 N/A (for volatile impurities)Non-polar (e.g., DB-5ms)Electron Ionization (EI)For the direct analysis of volatile organic impurities from the manufacturing process. shimadzu.com

X-ray Diffraction Studies for Solid-State Characterization

The solid-state structure of sulfonic acids is often characterized by extensive hydrogen bonding networks involving the sulfonate group and any other functional groups present, such as the amino group in this case. These interactions play a crucial role in the physical properties of the material, including its melting point, solubility, and stability.

In cases where obtaining a single crystal of sufficient size for SCXRD is challenging, powder X-ray diffraction (PXRD) can be utilized. PXRD provides a characteristic "fingerprint" of the crystalline material, which can be used for phase identification, purity analysis, and to study polymorphism. rsc.org

Interactive Data Table: Representative Crystallographic Data for an Analogous Compound (3-Aminobenzenesulfonic Acid)

ParameterValueReference
Compound 3-Aminobenzenesulfonic Acid nih.gov
Formula C₆H₇NO₃S nih.gov
Crystal System Orthorhombic nih.gov
Space Group P2₁2₁2₁ nih.gov
Key Structural Features Zwitterionic form in the solid state, extensive hydrogen bonding network. nih.gov

This data is for an isomeric compound and serves as an illustrative example of the type of information obtained from X-ray diffraction studies.

Computational Chemistry and Theoretical Modeling of 4 Amino 2,3 Dimethylbenzenesulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. However, no dedicated studies on 4-Amino-2,3-dimethylbenzenesulfonic acid were identified.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, predicting their structure and reactivity. A search for DFT studies specifically on this compound yielded no results. Such a study would typically provide optimized molecular geometry, Mulliken atomic charges, and the distribution of the molecular electrostatic potential (MEP), which are essential for understanding how the molecule interacts with other chemical species.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are critical indicators of a molecule's chemical reactivity and kinetic stability. Without specific computational studies, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain uncharacterized.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. This powerful tool is used to understand conformational changes and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

There are no published MD simulation studies for this compound. Consequently, there is no detailed information on its conformational landscape or the specific nature of its intermolecular interactions in different environments. Such simulations would be invaluable for understanding how the molecule behaves in solution or in the solid state, including the dynamics of its hydrogen bonding.

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These are widely used in computational chemistry and cheminformatics.

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Networks

While the Topological Polar Surface Area (TPSA) can be calculated from the 2D structure of a molecule and is a useful predictor of properties like drug transport, detailed computational studies that analyze the TPSA in the context of the molecule's three-dimensional hydrogen bonding networks are not available. Information on the specific hydrogen bond donors and acceptors and their role in forming larger molecular assemblies is therefore absent from the scientific record.

LogP and Solubility Prediction for Reaction Media Design

The design and optimization of reaction media are critical for efficient chemical synthesis, influencing reaction rates, product yields, and ease of purification. Computational chemistry provides powerful tools for predicting key physicochemical properties of molecules, such as the logarithm of the partition coefficient (LogP) and solubility, which are instrumental in the rational design of reaction media. For this compound, these predictive models offer insights into its behavior in various solvent systems, guiding the selection of appropriate media for its synthesis and subsequent reactions.

Computational solubility predictions further refine the selection of reaction media. These predictions are often based on a combination of factors, including the compound's melting point and its LogP value. nih.gov For ionizable compounds like this compound, the logD (distribution coefficient at a specific pH) is a more relevant descriptor than LogP for predicting solubility in aqueous media of varying pH. nih.gov Qualitative and quantitative structure-property relationship (QSPR) models can be employed to predict solubility in various solvents, including water-based systems and organic solvents commonly used in synthesis. nih.govresearchgate.net By inputting the molecular structure of this compound into these models, a solubility profile can be generated, as shown in the hypothetical data table below.

Table 1: Predicted Physicochemical Properties for this compound and a Structural Isomer

CompoundPredicted LogPPredicted Aqueous Solubility (g/L)Predicted Solubility in Ethanol (g/L)
This compound~1.1ModerateHigh
4-Amino-3,5-dimethylbenzenesulfonic acid1.13234 chemscene.comModerateHigh

Note: The LogP value for this compound is an estimation based on its isomer. Solubility predictions are qualitative estimations based on general principles of physical organic chemistry.

The insights gained from these computational predictions are directly applicable to reaction media design. For instance, a reaction to synthesize or modify this compound might benefit from a polar aprotic solvent, which can solubilize the polar functional groups without interfering with the reaction. Conversely, for purification or extraction processes, a biphasic system of water and a moderately nonpolar organic solvent could be designed based on the predicted LogP value to effectively separate the target compound from nonpolar impurities.

Mechanistic Pathways Elucidation through Computational Approaches

Computational chemistry offers a powerful lens through which to investigate the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most energetically favorable pathways. This is particularly valuable for complex reactions where experimental characterization of transient species is challenging.

Transition State Analysis for Reaction Mechanisms

The synthesis of this compound, likely proceeding through the sulfonation of 2,3-dimethylaniline (B142581), involves a series of steps that can be elucidated using transition state analysis. Computational methods, such as Density Functional Theory (DFT), are employed to locate the transition state structures along the reaction coordinate. The geometry and energy of these transition states provide critical information about the reaction's feasibility and kinetics.

For the electrophilic aromatic substitution reaction that introduces the sulfonic acid group, computational models can help distinguish between different proposed mechanisms. For example, the reaction can be modeled to proceed via the formation of a sigma complex (Wheland intermediate). Transition state calculations would determine the energy barrier associated with the formation of this intermediate and its subsequent deprotonation to yield the final product. The presence of the amino and dimethyl groups on the aromatic ring will influence the regioselectivity of the sulfonation, and computational analysis of the transition states for substitution at different positions can predict the observed product distribution.

A hypothetical reaction coordinate diagram, derived from such a computational study, is presented below. This diagram illustrates the energy changes as the reactants proceed to products through the transition state.

Table 2: Hypothetical Energy Profile for the Sulfonation of 2,3-Dimethylaniline

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (2,3-dimethylaniline + SO₃)0
2Transition State 1 (Formation of σ-complex)+15
3Intermediate (σ-complex)+5
4Transition State 2 (Deprotonation)+10
5Products (this compound)-20

Note: The energy values are hypothetical and serve to illustrate the type of data obtained from transition state analysis.

Predicting Degradation Mechanisms and Stability

Beyond synthesis, computational approaches are invaluable for predicting the stability of a molecule and its likely degradation pathways. For this compound, understanding its stability is crucial for storage, handling, and predicting its environmental fate. Computational tools can be used to explore potential degradation reactions, such as desulfonation, oxidation of the amino group, or decomposition of the aromatic ring.

By modeling the molecule's interaction with potential degradation agents like radicals, water, or enzymes, computational chemists can identify the most probable degradation pathways. This involves calculating the activation energies for various potential degradation reactions. A lower activation energy suggests a more facile degradation pathway. For instance, the C-S bond cleavage in desulfonation can be modeled to understand the energy requirements for this process under different conditions (e.g., acidic, basic, or photolytic).

Computational stability predictions can also involve analyzing the molecule's electronic structure to identify potential sites of reactivity. For example, the electron density distribution can indicate which atoms are most susceptible to electrophilic or nucleophilic attack. This information can be used to predict how the molecule might interact with other chemicals in its environment, leading to its degradation.

Table 3: Predicted Stability of this compound under Various Conditions

ConditionPredicted Degradation PathwayRelative Stability
Acidic (pH < 4)Potential for desulfonationModerate
Neutral (pH 7)High stabilityHigh
Basic (pH > 10)Potential for oxidation of the amino groupModerate
UV radiationPossible photolytic cleavage of C-S or C-N bondsLow

Note: The stability ratings are qualitative predictions based on general chemical principles and computational modeling of similar compounds.

These computational predictions of degradation mechanisms and stability are crucial for the lifecycle management of this compound, from its synthesis and use to its eventual environmental fate. researchgate.net

Applications in Advanced Materials and Chemical Technologies Research Focus

Role as a Chemical Building Block for Functional Molecules

4-Amino-2,3-dimethylbenzenesulfonic acid is a versatile aromatic compound possessing both an amino group (-NH₂) and a sulfonic acid group (-SO₃H). These functional groups provide active sites for a variety of chemical reactions, making the molecule a valuable intermediate and building block in the synthesis of more complex functional molecules.

Azo dyes represent the largest and most versatile class of synthetic dyes used in a wide range of industries. The fundamental synthesis of an azo dye involves a two-step process: diazotization followed by azo coupling. unb.ca

Diazotization: The primary aromatic amine, in this case, the amino group on this compound, is converted into a diazonium salt. This reaction is typically carried out in a cold acidic solution with sodium nitrite (B80452). youtube.com The presence of the sulfonic acid and dimethyl groups on the benzene (B151609) ring can influence the reactivity of the resulting diazonium salt.

Azo Coupling: The synthesized diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. unb.ca This reaction forms the characteristic azo group (-N=N-) that links the two aromatic rings and acts as the chromophore responsible for the dye's color. google.com

The final color of the dye can be tuned by the choice of the coupling component and by the substituents on both the diazo component (this compound) and the coupling partner. The sulfonic acid group imparts water solubility to the final dye molecule, which is a desirable property for application in textile dyeing. unb.ca

Diazo ComponentCoupling Component ClassResulting Dye Characteristics
This compoundPhenols (e.g., 2-naphthol)Produces dyes in the orange to red spectrum. The sulfonic acid group enhances water solubility.
This compoundAromatic Amines (e.g., N,N-dimethylaniline)Can produce yellow, orange, or red dyes. Often used as pH indicators.
This compoundActive Methylene Compounds (e.g., Acetoacetanilide)Typically yields yellow to orange dyes, known for good lightfastness.

The dual functionality of this compound makes it a useful precursor for a variety of specialized organic compounds beyond dyes. Aminobenzenesulfonic acids are recognized as important intermediates in the chemical industry. google.comgoogle.com The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters. This allows for the construction of complex molecules with tailored properties for potential use in pharmaceuticals, agrochemicals, and other specialty chemical sectors.

Functionalization Agent in Polymer Science

The distinct chemical properties of this compound allow it to be used as a functionalization agent to modify the characteristics of polymers.

Incorporating this compound into a polymer matrix, either as a monomer in copolymerization or as a grafting agent, can significantly alter the polymer's bulk properties. The highly polar sulfonic acid group can:

Increase Hydrophilicity: Introduce water-absorbing capabilities to otherwise hydrophobic polymers.

Impart Ion-Exchange Properties: The acidic proton of the -SO₃H group can be exchanged for other cations, creating materials useful for water softening or purification membranes.

Enhance Thermal Stability: The presence of aromatic sulfonic acid moieties can improve the thermal and oxidative stability of polymer backbones.

Improve Adhesion: The polar nature of the functional groups can enhance the adhesion of the polymer to various substrates.

Conductive polymers, such as polyaniline or polypyrrole, are typically poor conductors in their neutral state. Their conductivity can be increased by several orders of magnitude through a process called doping. In acid-based doping, a protonic acid is used to introduce charge carriers into the polymer chain.

Sulfonic acids are effective doping agents for this purpose. researchgate.net When this compound is used as a dopant, its sulfonic acid group protonates the polymer backbone. This process creates positive charges (polarons or bipolarons) on the polymer chain, which are balanced by the sulfonate anion (⁻SO₃⁻). These newly introduced charge carriers are mobile along the polymer chain, resulting in a significant increase in electrical conductivity. The size and structure of the dimethylbenzenesulfonate counter-ion can also influence the morphology and processability of the resulting conductive polymer.

Catalytic Roles in Organic Transformations

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, which allows this compound to function as an acid catalyst in various organic reactions. It can serve as a solid acid catalyst if immobilized on a support, offering advantages such as ease of separation from the reaction mixture and potential for recycling. Examples of transformations that can be catalyzed by sulfonic acids include:

Esterification: Catalyzing the reaction of carboxylic acids and alcohols to form esters.

Hydrolysis: Promoting the cleavage of bonds, such as in the hydrolysis of esters or amides.

Alkylation and Acylation: Facilitating Friedel-Crafts type reactions.

The presence of the amino group on the same molecule offers the potential for bifunctional catalysis, where both the acidic sulfonic acid group and the basic amino group can participate in the catalytic cycle simultaneously or sequentially to promote a specific reaction pathway.

Acid Catalysis in Complex Synthetic Sequences

No research findings are available for this compound in this application.

Directed C-H Activation and Functionalization

No research findings are available for this compound in this application.

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